Furanoheliangolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

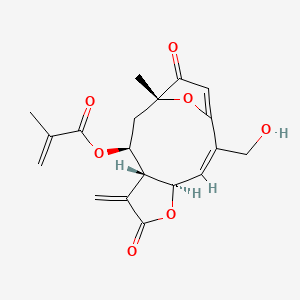

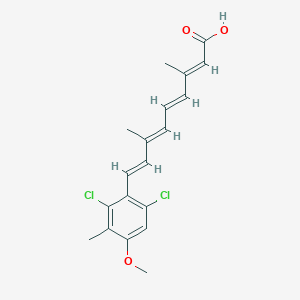

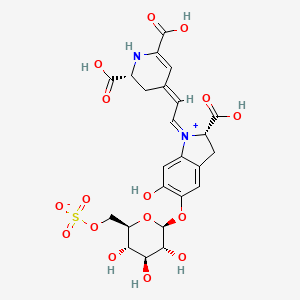

Furanoheliangolides are secondary metabolites that are part of the sesquiterpene lactone family . They are known for their complex three-dimensional structure and diverse bioactivities, including promising anticancer and antiviral activity .

Synthesis Analysis

Furanoheliangolides are synthesized from farnesyl pyrophosphate through cyclization and subsequent oxidative reactions . A recent study has shown that the reduction of furanoheliangolides with Stryker’s reagent is an effective process for producing eremantholides through a biomimetic pathway .Molecular Structure Analysis

Furanoheliangolides have a complex, three-dimensional structure bearing varying numbers of α, β-unsaturated carbonyls as potentially reactive functionalities . They also contain multiple Michael acceptor sites, suggesting that these molecules may participate in covalent binding with cysteine residues in proteins .Chemical Reactions Analysis

The reduction of furanoheliangolides with Stryker’s reagent leads to the production of eremantholides through a biomimetic pathway . Oxygenated functions at C-15 of the furanoheliangolide increase the velocities of the reactions and reduce the chemoselectivity of the reagent .Mecanismo De Acción

Direcciones Futuras

The future research on furanoheliangolides could focus on expanding the accessible compound space beyond natural products toward synthetic analogs . Further studies could also aim to conclusively determine target selectivity and the precise site of covalent labeling of furanoheliangolide’s target protein(s) . Additionally, the development of more efficient synthesis methods and the exploration of other potential biological targets could also be beneficial .

Propiedades

Número CAS |

60066-35-5 |

|---|---|

Fórmula molecular |

C19H20O7 |

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

[(2Z,4R,8R,9S,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O7/c1-9(2)17(22)25-14-7-19(4)15(21)6-12(26-19)11(8-20)5-13-16(14)10(3)18(23)24-13/h5-6,13-14,16,20H,1,3,7-8H2,2,4H3/b11-5-/t13-,14+,16+,19-/m1/s1 |

Clave InChI |

HTMCLLSRQWRPTN-OKMRAYSCSA-N |

SMILES isomérico |

CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C |

SMILES |

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |

SMILES canónico |

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |

Otros números CAS |

60066-35-5 |

Sinónimos |

furanoheliangolide goyazensolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232661.png)

![N-[(E)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]pyridine-4-carboxamide](/img/structure/B1232662.png)

![3-[3-(3-bromophenyl)-4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B1232676.png)

![methyl (E)-4-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate](/img/structure/B1232677.png)

![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1232680.png)

![[(3aS,4S,6E,8R,10Z,11aS)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1232681.png)